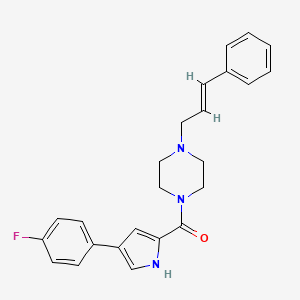

(E)-(4-cinnamilpiperazin-1-il)(4-(4-fluorofenil)-1H-pirrol-2-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a cinnamyl group and a pyrrole ring substituted with a fluorophenyl group

Aplicaciones Científicas De Investigación

(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders and cancer.

Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to target theLeukotriene A-4 hydrolase in humans . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses.

Mode of Action

Based on its structural similarity to other compounds, it can be hypothesized that it may interact with its target enzyme in a competitive manner, potentially inhibiting the enzyme’s activity and thus affecting the production of leukotrienes .

Pharmacokinetics

Similar compounds have been found to bind to their target enzymes in a time- and dose-dependent manner . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide.

Introduction of the Cinnamyl Group: The cinnamyl group is introduced via a nucleophilic substitution reaction, where cinnamyl chloride reacts with the piperazine ring.

Synthesis of the Pyrrole Ring: The pyrrole ring is synthesized separately through the Paal-Knorr synthesis, involving the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Coupling of the Pyrrole and Piperazine Rings: The pyrrole ring is then coupled with the piperazine ring through a condensation reaction, forming the final compound.

Industrial Production Methods

Industrial production of (E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.

Comparación Con Compuestos Similares

Similar Compounds

Zwitterions: Molecules containing both positive and negative charges, often used in biochemical studies.

Uniqueness

(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is unique due to its specific combination of functional groups and its potential applications in various fields. Unlike piperine, which is a natural compound, this synthetic compound offers more controlled and targeted applications in medicinal chemistry and material science.

Actividad Biológica

(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone, with the CAS number 1219915-21-5, is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is C24H24FN3O with a molecular weight of approximately 389.5 g/mol. The compound features a piperazine ring substituted with a cinnamyl group and a pyrrole ring substituted with a fluorophenyl group, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C24H24FN3O |

| Molecular Weight | 389.5 g/mol |

| CAS Number | 1219915-21-5 |

| Structure | Chemical Structure |

Synthesis

The synthesis of (E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone typically involves multi-step organic reactions:

- Formation of the Piperazine Ring : The piperazine ring is synthesized from ethylenediamine and a suitable dihalide.

- Introduction of the Cinnamyl Group : This is achieved through nucleophilic substitution, where cinnamyl chloride reacts with the piperazine.

- Synthesis of the Pyrrole Ring : The pyrrole ring is created via the Paal-Knorr synthesis using a 1,4-dicarbonyl compound and ammonia or a primary amine.

Biological Activity

Research has indicated that (E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone exhibits significant biological activity, particularly in anti-inflammatory and analgesic contexts.

Anti-inflammatory Activity

A study highlighted that derivatives containing pyrrole structures demonstrated notable anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests potential applications in treating inflammatory disorders .

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| (E)-(Cinnamyl) | 65 | 70 |

| Ibuprofen | 80 | 75 |

Analgesic Effects

The compound's interaction with neurotensin receptors (NTS) has been investigated for analgesic properties. Compounds active at NTS receptors have shown efficacy in pain relief across various modalities, indicating that (E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone could be beneficial in pain management therapies .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications in the piperazine and pyrrole moieties can significantly influence biological activity. For instance, the presence of fluorine in the phenyl ring enhances lipophilicity and receptor binding affinity, which may correlate with increased anti-inflammatory potency .

Case Study 1: In Vivo Anti-inflammatory Assay

A series of experiments were conducted using carrageenan-induced paw edema in rats to evaluate the anti-inflammatory activity of the compound. Results indicated that (E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone exhibited comparable efficacy to traditional NSAIDs like ibuprofen.

Case Study 2: Neurotensin Receptor Interaction

In vitro assays demonstrated that this compound effectively binds to neurotensin receptors, leading to significant analgesic effects in models of neuropathic pain. These findings support its potential as a therapeutic agent for chronic pain conditions .

Propiedades

IUPAC Name |

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O/c25-22-10-8-20(9-11-22)21-17-23(26-18-21)24(29)28-15-13-27(14-16-28)12-4-7-19-5-2-1-3-6-19/h1-11,17-18,26H,12-16H2/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIHIILZJWHROF-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.